molecular formula C12H15ClFN3 B13228015 1-(1-(4-Fluorophenyl)-5-methyl-1h-pyrazol-4-yl)ethan-1-amine hydrochloride

1-(1-(4-Fluorophenyl)-5-methyl-1h-pyrazol-4-yl)ethan-1-amine hydrochloride

Katalognummer: B13228015
Molekulargewicht: 255.72 g/mol
InChI-Schlüssel: KIIXBFBGIWPOCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(4-Fluorophenyl)-5-methyl-1h-pyrazol-4-yl)ethan-1-amine hydrochloride is an organic compound with a complex structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group, a pyrazole ring, and an amine group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Fluorophenyl)-5-methyl-1h-pyrazol-4-yl)ethan-1-amine hydrochloride typically involves multiple steps One common method includes the reaction of 4-fluoroacetophenone with hydrazine hydrate to form 4-fluorophenylhydrazine This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-(4-Fluorophenyl)-5-methyl-1h-pyrazol-4-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-(4-Fluorophenyl)-5-methyl-1h-pyrazol-4-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(1-(4-Fluorophenyl)-5-methyl-1h-pyrazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Fluorophenyl)ethanamine hydrochloride
  • 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine
  • 2-(4-Fluorophenyl)ethan-1-amine

Uniqueness

1-(1-(4-Fluorophenyl)-5-methyl-1h-pyrazol-4-yl)ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C12H15ClFN3

Molekulargewicht

255.72 g/mol

IUPAC-Name

1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethanamine;hydrochloride

InChI

InChI=1S/C12H14FN3.ClH/c1-8(14)12-7-15-16(9(12)2)11-5-3-10(13)4-6-11;/h3-8H,14H2,1-2H3;1H

InChI-Schlüssel

KIIXBFBGIWPOCS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)C(C)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.